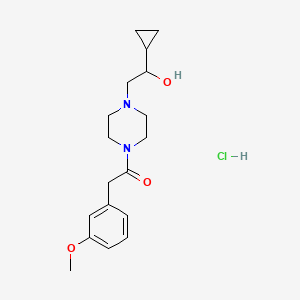

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride

Description

Historical Development of Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, has been a cornerstone of medicinal chemistry since its isolation in the late 19th century. Early applications focused on its anthelmintic properties, exemplified by diethylcarbamazine, a piperazine derivative used to treat filariasis. The scaffold’s structural rigidity, hydrogen-bonding capacity, and synthetic adaptability spurred its integration into diverse drug classes, including antipsychotics (e.g., ziprasidone), antibiotics (e.g., ciprofloxacin), and phosphodiesterase inhibitors (e.g., sildenafil).

The evolution of piperazine derivatives accelerated with the recognition of their ability to enhance pharmacokinetic properties. For instance, the incorporation of piperazine into fluoroquinolones improved water solubility and bioavailability, enabling broader therapeutic applications. Modern synthetic protocols, such as palladium-catalyzed reactions and solvent-free methodologies, have further expanded access to complex piperazine analogs. These advances underscore the scaffold’s enduring relevance in drug design.

Significance of Cyclopropyl-Substituted Piperazines in Pharmaceutical Research

Cyclopropyl groups are prized in medicinal chemistry for their ability to impose conformational restraint while maintaining metabolic stability. The high bond dissociation energy of cyclopropane’s C–H bonds reduces susceptibility to cytochrome P450-mediated oxidation, a property exploited in drugs like pitavastatin to minimize drug-drug interactions. When combined with piperazine, cyclopropyl substituents yield hybrid structures with unique pharmacological profiles.

Recent studies demonstrate that cyclopropyl-piperazine hybrids exhibit enhanced target specificity and improved blood-brain barrier penetration. For example, 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine has shown promise in neurological disorder research due to its lipophilicity and metabolic resistance. Similarly, radioprotective piperazine derivatives bearing cyclopropyl moieties, such as compound 6 from a 2024 study, mitigate DNA damage by scavenging free radicals generated during ionizing radiation exposure.

Table 1: Notable Cyclopropyl-Piperazine Derivatives and Their Applications

Current Research Landscape and Knowledge Gaps

Contemporary research on piperazine derivatives emphasizes structure-activity relationship (SAR) optimization and hybrid scaffold design. The 2024 review by Faizan et al. catalogues synthetic methodologies for piperazine analogs, highlighting innovations like DABCO-mediated bond cleavage and one-pot enantioselective synthesis. Concurrently, studies on cyclopropyl-containing drugs reveal unmet challenges, such as balancing lipophilicity with aqueous solubility and avoiding bioactivation pathways that generate reactive metabolites.

A critical knowledge gap lies in the systematic exploration of cyclopropyl-piperazine hybrids. While individual studies report on analogs like 1-(2-hydroxyethyl)piperazine derivatives for radioprotection or celastrol-piperazine conjugates for anticancer activity, no comprehensive framework exists to predict how cyclopropyl substitution patterns influence piperazine pharmacology. Furthermore, the interplay between cyclopropyl geometry and piperazine ring conformation remains underexplored, limiting rational drug design.

Research Objectives and Scientific Rationale

This article seeks to contextualize 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride within the broader trajectory of piperazine-cyclopropyl hybrid development. Key objectives include:

- Structural Analysis : Correlating the compound’s cyclopropyl-hydroxyethyl and methoxyphenyl groups with documented pharmacophores.

- Synthetic Feasibility : Evaluating routes to access similar derivatives based on published piperazine and cyclopropane syntheses.

- Pharmacological Potential : Proposing mechanisms of action inferred from structurally related compounds, such as Hsp90 inhibition or free radical scavenging.

The rationale for studying this compound stems from its structural novelty: the cyclopropyl-hydroxyethyl side chain may confer metabolic stability, while the 3-methoxyphenyl group could enhance binding to aromatic receptor pockets. By bridging these features, the compound exemplifies modern strategies to optimize piperazine-based therapeutics.

Properties

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3.ClH/c1-23-16-4-2-3-14(11-16)12-18(22)20-9-7-19(8-10-20)13-17(21)15-5-6-15;/h2-4,11,15,17,21H,5-10,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCCIQUFXNEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride is a synthetic organic compound with a complex structure that includes a piperazine ring, a cyclopropyl group, and a methoxyphenyl moiety. Its unique chemical composition suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C18H27ClN2O3

- Molecular Weight : 354.88 g/mol

- Structural Features :

- Piperazine ring

- Cyclopropyl-hydroxyethyl group

- Methoxyphenyl moiety

The presence of these functional groups indicates that this compound may interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine moiety is known for its activity against central nervous system disorders, while the methoxyphenyl group may enhance binding affinity to certain receptors. Preliminary studies suggest that the compound could exhibit nucleophilic substitution reactions due to the piperazine nitrogen acting as a nucleophile, along with potential oxidation-reduction reactions crucial for metabolic pathways within biological systems .

Antiviral Activity

Recent research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on selective inhibitors targeting AAK1 (Adaptor Associated Kinase 1) and GAK (Cyclin G-associated Kinase) have shown promising results against viruses such as Dengue and SARS-CoV-2, suggesting a potential therapeutic application for this compound in viral infections .

Neuropharmacological Effects

The structural components of the compound suggest possible neuropharmacological effects. The piperazine structure is often associated with antidepressant and anxiolytic activities. Comparative analysis with similar compounds indicates that variations in functional groups can significantly influence their pharmacological profiles. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

The unique combination of cyclopropyl and methoxyphenyl groups in this compound could provide distinct therapeutic benefits compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Efficacy : Research has demonstrated that similar compounds exhibit antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), which model human physiology better than immortalized cell lines. This suggests that the compound may have significant therapeutic potential against viral infections .

- Neuroprotective Studies : Investigations into neuroprotective properties have indicated that derivatives of piperazine can mitigate neurodegenerative conditions by modulating neurotransmitter systems. The hydroxyl group on the cyclopropyl side chain may facilitate hydrogen bonding interactions, enhancing solubility and reactivity in biological systems .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural characteristics suggest diverse biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as:

- Antidepressants : The piperazine ring is often associated with neuroactive compounds, and derivatives of piperazine have been investigated for their antidepressant properties. Research indicates that modifications to the piperazine structure can enhance its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Agents : Similar to other piperazine derivatives, this compound may exhibit antipsychotic effects by interacting with dopamine receptors. The presence of the cyclopropyl-hydroxyethyl group may influence receptor binding affinity and selectivity, leading to potential therapeutic benefits in treating schizophrenia and other psychotic disorders .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research has shown that:

- Substitution Effects : Variations in substituents on the piperazine ring or the methoxyphenyl group can lead to significant changes in potency. For instance, altering the position or type of substituents can enhance binding affinity to target receptors, thereby increasing therapeutic efficacy .

- High-Throughput Screening : Compounds similar to 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride have been subjected to high-throughput screening assays to identify their inhibitory effects on various enzymes, including those involved in lipid metabolism like NAPE-PLD. Such studies are essential for identifying lead compounds for further development .

The biological activity of this compound is linked to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in lipid signaling pathways, which could have implications for metabolic disorders .

- Neurotransmitter Modulation : The compound's ability to modulate neurotransmitter levels can provide insights into its potential use in treating mood disorders. Investigations into its mechanism of action reveal interactions with serotonin and dopamine receptors, which are critical targets in psychiatric therapeutics.

Case Studies and Research Findings

Several case studies have documented the effectiveness of compounds related to this compound:

Comparison with Similar Compounds

Structural Features

Key Observations :

- Meta-methoxyphenyl substitution may alter receptor binding compared to para-substituted analogs (e.g., ), as electronic and steric effects differ .

Physicochemical Properties

Key Insight : The hydroxyl group in the target compound may reduce membrane permeability but improve solubility and target engagement via hydrogen bonding .

Q & A

Q. How can synthetic routes for this compound be optimized to achieve high purity and yield?

Methodological Answer: Optimization should focus on reaction parameters such as stoichiometry, temperature, and catalyst selection. For example:

- Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of reaction conditions, reducing side products .

- Controlled copolymerization techniques, as described for polycationic dye-fixatives, can be adapted to improve regioselectivity during piperazine derivatization .

- Use HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to monitor purity. Adjust recrystallization solvents (e.g., ethanol/water mixtures) based on solubility data .

Q. What advanced characterization techniques are critical for structural confirmation?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve the 3D configuration of the cyclopropyl-hydroxyethyl and methoxyphenyl moieties. Data collection at 123 K reduces thermal motion artifacts, as demonstrated for benzothiazinone derivatives .

- 2D NMR (¹H-¹³C HSQC, HMBC): Assign coupling between the piperazine nitrogen and adjacent carbons. Use deuterated DMSO for hygroscopic samples .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with ≤2 ppm error using electrospray ionization (ESI+) .

Q. How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC for hydrolyzed products (e.g., cleavage of the methoxy group) .

- pH-dependent stability : Prepare buffered solutions (pH 1.2–7.4) and analyze degradation kinetics using UV-Vis spectroscopy at 254 nm .

- Store lyophilized samples in amber vials at –20°C to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer:

- Perform variable-temperature NMR to distinguish between conformational flexibility and stereochemical anomalies. For example, heating to 50°C may average out NOE signals caused by slow piperazine ring inversion .

- Compare experimental SC-XRD bond lengths (e.g., C–C = 0.004 Å precision) with DFT-optimized structures to validate intramolecular hydrogen bonding between the hydroxyethyl and ketone groups .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS penetration?

Methodological Answer:

- Substituent modification : Replace the 3-methoxyphenyl group with fluorinated analogs (e.g., 3-CF3) to evaluate logP and blood-brain barrier (BBB) permeability via PAMPA assays .

- Piperazine ring functionalization : Introduce methyl or acetyl groups at the 4-position to assess steric effects on receptor binding. Use radiolabeled ligands (³H/¹⁴C) for competitive binding assays .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict passive diffusion rates. Parameterize force fields using crystallographic data .

Q. How can computational methods address discrepancies in predicted vs. observed bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with experimental IC50 values for kinase inhibition assays .

- Design of Experiments (DoE) : Apply response surface methodology to optimize synthetic conditions (e.g., temperature, reagent ratios) and correlate with bioactivity outcomes .

- Machine learning : Train QSAR models using datasets from analogs (e.g., 4-hydroxyphenyl-piperazine derivatives) to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.